Enhanced Lipophilicity and CNS Multiparameter Optimization (MPO) Profile Compared to the 4-Methylphenyl Analog
The 1-(4-methoxyphenyl) substituent in the target compound elevates lipophilicity relative to the closest commercially available analog bearing a 1-(4-methylphenyl) group. The target compound exhibits a calculated logP of 5.44 versus a logP of approximately 4.5 for 6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, representing a nearly 1-log unit increase . This elevated logP, combined with a low PSA of 31.0 Ų, places the target compound in a more favorable CNS MPO desirability space for targets requiring higher passive permeability, although it simultaneously demands greater attention to solubility-enabling formulation strategies.
| Evidence Dimension | Calculated logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 5.44 |
| Comparator Or Baseline | 6,8-Difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline: logP ≈ 4.5 (estimated from ChemDiv data and molecular formula C23H15F2N3, MW 371.39) |
| Quantified Difference | ΔlogP ≈ +0.9 (target more lipophilic) |
| Conditions | Calculated using proprietary implementation of the Moriguchi octanol-water partition coefficient algorithm embedded in ChemDiv's computational pipeline |
Why This Matters
For CNS discovery programs, a logP shift of nearly 1 unit directly influences predicted brain penetration, free fraction, and metabolic stability, making the target compound a strategically distinct tool for elucidating the lipophilicity–efficacy relationship within a congeneric series.
